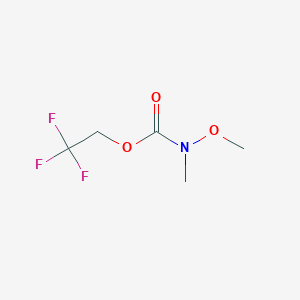

2,2,2-Trifluoroethyl methoxy(methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoroethyl methoxy(methyl)carbamate: is a chemical compound with the molecular formula C5H8F3NO3. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methoxy(methyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.

Reduction: Reduction reactions can lead to the formation of trifluoroethyl amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Trifluoroacetic acid derivatives.

Reduction: Trifluoroethyl amines.

Substitution: Various substituted trifluoroethyl carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl methoxy(methyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers and coatings with enhanced properties.

Methyl 2,2,2-Trifluoroethyl Carbonate: Used as a non-flammable electrolyte solvent in batteries.

Uniqueness: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate is unique due to its combination of trifluoromethyl and carbamate groups, which provide it with distinct chemical and physical properties. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development and industrial production .

Biological Activity

2,2,2-Trifluoroethyl methoxy(methyl)carbamate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

The chemical formula for this compound is C5H8F3NO3. It features a trifluoroethyl group that enhances its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C5H8F3N O3 |

| Molecular Weight | 195.12 g/mol |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The trifluoromethyl group is known to influence the compound's reactivity and interaction with enzymes, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Cellular Uptake: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability.

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

-

Neuroprotective Effects

- Research involving neuroprotective effects highlighted the compound's ability to mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. The compound exhibits moderate toxicity levels, with an LD50 value indicating potential risks at higher concentrations.

| Endpoint | Value |

|---|---|

| LD50 | 150 mg/kg (in rodents) |

| Toxicity Class | Class II (Moderate Toxicity) |

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models have shown that administration of the compound at therapeutic doses leads to reduced tumor growth in xenograft models. This indicates its potential as an anti-cancer agent.

Properties

Molecular Formula |

C5H8F3NO3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-methoxy-N-methylcarbamate |

InChI |

InChI=1S/C5H8F3NO3/c1-9(11-2)4(10)12-3-5(6,7)8/h3H2,1-2H3 |

InChI Key |

RUCOFPCSIYBXLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)OCC(F)(F)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.